molecular formula C7H5F4N B13653636 (2,3,4,6-Tetrafluorophenyl)methanamine

(2,3,4,6-Tetrafluorophenyl)methanamine

Katalognummer: B13653636
Molekulargewicht: 179.11 g/mol
InChI-Schlüssel: ZHLFJXUBVIROCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,3,4,6-Tetrafluorophenyl)methanamine is an organic compound with the molecular formula C7H5F4N. It is a derivative of methanamine where the phenyl ring is substituted with four fluorine atoms at the 2, 3, 4, and 6 positions. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which significantly influence its reactivity and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a tetrafluorobenzyl halide reacts with ammonia or an amine source under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of (2,3,4,6-Tetrafluorophenyl)methanamine may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

(2,3,4,6-Tetrafluorophenyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction typically produces amine derivatives.

Wissenschaftliche Forschungsanwendungen

(2,3,4,6-Tetrafluorophenyl)methanamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (2,3,4,6-Tetrafluorophenyl)methanamine involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity and protein function, making it a valuable tool in biochemical research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **2,3,5,6-Tetrafluorophenyl)methanamine
  • **2,3,4,5-Tetrafluorophenyl)methanamine
  • **2,4,6-Trifluorophenyl)methanamine

Uniqueness

(2,3,4,6-Tetrafluorophenyl)methanamine is unique due to the specific arrangement of fluorine atoms on the phenyl ring. This arrangement influences its chemical reactivity and interactions with other molecules, making it distinct from other fluorinated methanamine derivatives. The compound’s unique properties are leveraged in various applications, particularly in the development of new materials and pharmaceuticals .

Eigenschaften

Molekularformel

C7H5F4N

Molekulargewicht

179.11 g/mol

IUPAC-Name

(2,3,4,6-tetrafluorophenyl)methanamine

InChI

InChI=1S/C7H5F4N/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1H,2,12H2

InChI-Schlüssel

ZHLFJXUBVIROCT-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=C1F)F)F)CN)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.